![molecular formula C14H15NO2 B1317729 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 827342-36-9](/img/structure/B1317729.png)
4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Übersicht
Beschreibung
“4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione” is a chemical compound with the CAS Number: 827342-36-9. It has a molecular weight of 229.28 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of study in the field of organic chemistry. For instance, the reaction of 6-aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with 3-acetylcoumarins led to the formation of a new series of 1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-6-aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2(1H)-ones .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15NO2/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)12(16)13(15)17/h4-6,8H,7H2,1-3H3 .
Chemical Reactions Analysis
The presence of several reaction centers in 6-aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones allows this structure to be combined with various pharmacophores .
Wissenschaftliche Forschungsanwendungen
Anticoagulant Development
This compound has been studied for its potential as an anticoagulant . Researchers have synthesized derivatives of 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and evaluated their ability to inhibit blood coagulation factors Xa and XIa . These studies are crucial as they contribute to the development of new anticoagulant drugs, which are essential for preventing thrombosis and treating cardiovascular diseases.
Synthesis of Biologically Active Substances
Derivatives of this compound serve as intermediates in the synthesis of biologically active substances . The presence of multiple reaction centers allows for the combination with various pharmacophores, leading to the creation of molecules with dual or multiple activities, which is a significant area of interest in medicinal chemistry.
Coumarin Hybrid Structures
The integration of a coumarin fragment into the molecule of biologically active compounds, including those based on 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, can lead to a decrease in toxicity . This synthesis strategy is beneficial for designing safer pharmaceutical agents, particularly in the realm of anticoagulants where coumarin motifs are prevalent.
Antibacterial and Antitumor Agents
Some derivatives of this compound have shown promise as antibacterial and antitumor agents . This is significant for the pharmaceutical industry as it opens up new avenues for the treatment of infections and cancer, highlighting the compound’s versatility in drug design.
Treatment of Chronic Conditions
The compound’s derivatives have also been explored for their potential in treating chronic conditions such as diabetes , asthma , and obesity . This research is vital for developing new therapeutic options for these widespread health issues.
Neurological Applications
There is interest in the compound’s derivatives for neurological applications, including the treatment of epilepsy . By affecting certain physiological pathways, these derivatives could offer new solutions for managing neurological disorders.
Wirkmechanismus
Target of Action
The primary targets of 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are the blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when blood vessels are injured .
Mode of Action
The compound interacts with its targets, factors Xa and XIa, by inhibiting their activity . This inhibition can suppress thrombosis, the formation of blood clots within a blood vessel, thereby preventing blockages in the circulatory system .
Biochemical Pathways
The compound affects the blood coagulation cascade, a biochemical pathway that leads to the formation of a clot . By inhibiting factors Xa and XIa, the compound disrupts this pathway, reducing the risk of thrombotic events .
Result of Action
The inhibition of factors Xa and XIa by 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione results in a reduced risk of thrombosis . This can be particularly beneficial in conditions where there is an increased risk of blood clot formation, such as cardiovascular diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound Factors such as pH, temperature, and the presence of other substances can affect the compound’s interaction with its targets and its overall effectiveness.
Safety and Hazards
Zukünftige Richtungen
The design of molecules, which include heterocyclic fragments connected to each other directly or through spacers (fused or linear), is one of the rapidly developing areas of organic synthesis . The introduction of a coumarin fragment into the molecule of a biologically active compound leads to a decrease in its toxicity , which is an undoubted advantage in drug design. Therefore, the future directions in the study of this compound could involve the synthesis of new hybrid structures containing a coumarin and 6-aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolinone fragments .
Eigenschaften
IUPAC Name |
9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)12(16)13(15)17/h4-6,8H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDZCUAXADGLRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3C(=O)C2=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585912 | |
Record name | 4,4,6-Trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
CAS RN |
827342-36-9 | |
Record name | 4,4,6-Trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of gem-dimethyl groups affect the oxidation of 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives?
A1: Research indicates that the presence of gem-dimethyl groups at the second position of the hydroquinoline cycle in these compounds does not hinder the oxidation process []. Despite their size, the gem-dimethyl groups do not exert a significant steric effect on the reaction. The oxidation proceeds similarly to isatin, involving the opening of the pyrrole-1,2-dione fragment followed by decarboxylation, ultimately leading to the formation of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids or 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids depending on the starting material [].
Q2: What spectroscopic techniques were used to confirm the structure of the synthesized 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids and 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids?
A2: The study employed both ¹H NMR and ¹³C NMR spectroscopy to elucidate the structures of the synthesized compounds []. These techniques provided detailed information about the hydrogen and carbon environments within the molecules, confirming the structural assignments. Additionally, mass spectrometry and elemental analysis were employed to further validate the identity and purity of the synthesized compounds [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.